

zaprinast discovery and development

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Compound Focus: Zaprinast

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Discovery and Initial Development

Zaprinast, also known as M&B 22,948, was synthesized in the 1970s during a study of xanthines as potential anti-allergy compounds [1]. Researchers sought alternatives to drugs like theophylline, which inhibited inflammatory mediator release from leukocytes and mast cells but were much less potent than existing treatments like disodium cromoglycate [1].

Zaprinast was found to be **20–50 times more potent than disodium cromoglycate** at inhibiting histamine release, asthma-induced bronchospasm, and the spasmogenic action of histamine and other agents on smooth muscle [1]. This profile proposed **zaprinast** as a candidate for allergic asthma [1]. Subsequent studies revealed that its mechanism involved selective inhibition of cyclic GMP-specific phosphodiesterase, making it about **200 times more potent against cGMP phosphodiesterase than cAMP phosphodiesterase** in tissues like human lung and bovine coronary artery [1].

Mechanism of Action and Selectivity

Zaprinast's primary mechanism is the inhibition of phosphodiesterase enzymes, which break down cyclic nucleotides. It is most potent against cGMP-degrading PDEs [2] [3] [4].

Table 1: Zaprinast's Inhibitory Potency (IC50) against Phosphodiesterase (PDE) Subtypes

PDE Subtype	Primary Cyclic Nucleotide Target	Reported IC50 Value
PDE5 [2] [4]	cGMP	0.76 μ M
PDE6 [2] [4]	cGMP	0.15 μ M
PDE1 [2] [3]	cGMP & cAMP	0.35-0.76 μ M
PDE11 [2] [4]	cGMP & cAMP	12.0 μ M
PDE9 [2] [4]	cGMP	29.0 μ M
PDE10 [3]	cAMP & cGMP	22-33 μ M

By inhibiting these PDEs, particularly PDE5, **zaprinast** prevents the breakdown of cGMP, increasing intracellular cGMP levels and activating protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation [3] [4].

In 2006, a second, significant mechanism was discovered: **zaprinast** is an agonist for the G-protein coupled receptor **GPR35** [2] [5]. It activates rat GPR35 with high potency (EC50 ~16 nM) and human GPR35 moderately (EC50 ~840 nM), acting as a G α i/o- and G α 16-coupled receptor [5].

Key Research Applications and Experimental Insights

Zaprinast is extensively used in biomedical research across various fields.

Vascular and Smooth Muscle Research

Zaprinast demonstrates protective effects in the vasculature. In a rat model of balloon-induced carotid artery injury, topical application of **zaprinast** significantly reduced vascular remodeling [6].

*Table 2: Effects of **Zaprinast** on Vascular Remodeling in Rat Carotid Artery Balloon Injury Model*

Parameter Measured	Effect of Zaprinst	Interpretation
Vessel cGMP content	Increased	Confirmed target engagement
Medial & Neointimal Cell Proliferation	Reduced	Anti-mitogenic effect
Medial & Neointimal Cellular Apoptosis	Stimulated	Pro-apoptotic effect
Neointimal Remodeling	Markedly attenuated	Overall protective effect against vasoproliferative disorder

Experimental Protocol (Vascular Injury Model): Rat carotid artery balloon injury is performed using a Fogarty 2F embolectomy catheter [6]. The exposed injured artery is treated topically with **zaprinst** (e.g., 1 mg in a Pluronic F-127 hydrogel vehicle) applied to the adventitia [6]. Tissues are harvested days or weeks post-injury for morphological analysis, proliferation assays (e.g., PCNA staining), apoptosis assays (e.g., TUNEL staining), and cGMP measurement via radioimmunoassay [6].

Urogenital System Research

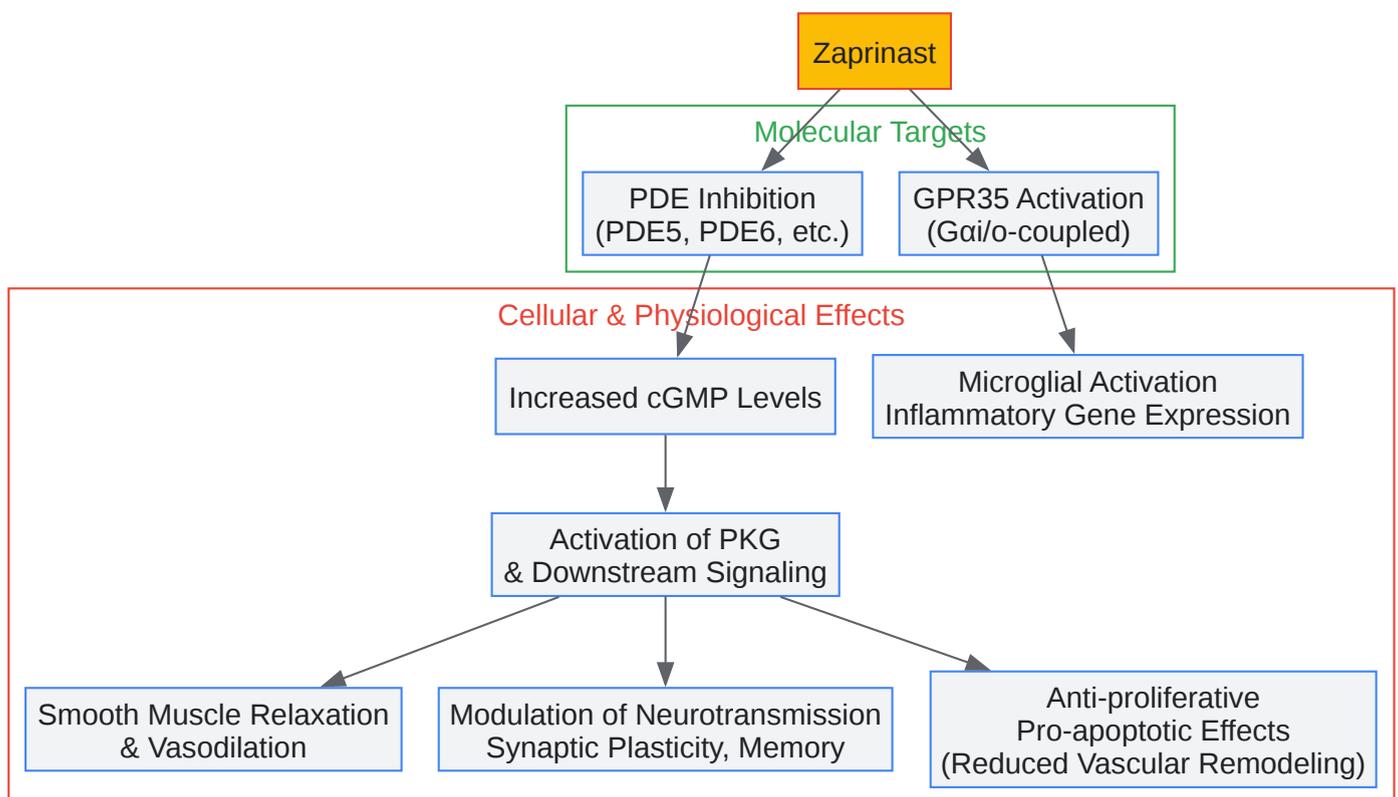
Zaprinst is used to study lower urinary tract function. In urethane-anesthetized female rats, intravenous **zaprinst** potentiated reflex-evoked nitrergic urethral relaxations and increased baseline urethral pressure, involving both smooth and striated muscle components [7].

Experimental Protocol (Urethral Function): In anesthetized rats, bladder and urethral pressures are measured via cannulae, with electromyographic (EMG) recordings from urethral striated muscle [7]. **Zaprinst** is administered intravenously, and effects on reflex responses induced by bladder saline infusion are recorded [7].

Neuroscience Research

Zaprinast modulates synaptic plasticity, learning, and memory [3]. Administered at 10 mg/kg intraperitoneally immediately after training improved long-term memory in object recognition tasks [3] [4]. It also exhibits neuroprotective properties; in a *Drosophila* model of Parkinson's disease, **zaprinast** improved nerve cell vitality and motor symptoms [3]. In microglial cells, **zaprinast** activates MAPKs, NFκB, and Akt pathways, inducing inflammatory gene expression, though effects are weaker than lipopolysaccharide (LPS) [8].

The following diagram summarizes the multifaceted mechanisms and research applications of **zaprinast**.



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Zaprinast's primary mechanisms and research applications. PKG: Protein Kinase G.

Legacy and Research Significance

Although **zaprinast** itself was not a successful commercial drug, its true value lies elsewhere. It served as a **direct chemical precursor for sildenafil** (Viagra), which successfully reached the market [2] [3]. **Zaprinast** remains an invaluable research tool for investigating cGMP signaling, PDE biology, and GPR35 function [3] [5].

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